molecular formula C8H4FN3O B15295898 6-Fluoro-1-hydroxybenzimidazole-2-carbonitrile

6-Fluoro-1-hydroxybenzimidazole-2-carbonitrile

Cat. No.: B15295898
M. Wt: 177.14 g/mol
InChI Key: WGXVEUGROHAFSC-UHFFFAOYSA-N
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Description

6-Fluoro-1-hydroxybenzimidazole-2-carbonitrile is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-hydroxybenzimidazole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-fluoroaniline with cyanogen bromide in the presence of a base, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-hydroxybenzimidazole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-fluoro-1-oxo-benzimidazole-2-carbonitrile.

    Reduction: Formation of 6-fluoro-1-hydroxybenzimidazole-2-amine.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

6-Fluoro-1-hydroxybenzimidazole-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized as a corrosion inhibitor and in the development of new materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-hydroxybenzimidazole-2-carbonitrile involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, while the hydroxyl group can form hydrogen bonds, stabilizing the compound’s interaction with its target. The nitrile group can participate in various chemical reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-1-methylbenzimidazole-2-carbonitrile
  • 6-Fluoro-1-aminobenzimidazole-2-carbonitrile
  • 6-Fluoro-1-hydroxybenzimidazole-2-carboxamide

Uniqueness

6-Fluoro-1-hydroxybenzimidazole-2-carbonitrile is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical properties and reactivity. This combination enhances its potential for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C8H4FN3O

Molecular Weight

177.14 g/mol

IUPAC Name

6-fluoro-1-hydroxybenzimidazole-2-carbonitrile

InChI

InChI=1S/C8H4FN3O/c9-5-1-2-6-7(3-5)12(13)8(4-10)11-6/h1-3,13H

InChI Key

WGXVEUGROHAFSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N(C(=N2)C#N)O

Origin of Product

United States

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